molecular formula C18H16ClNO4 B608354 SEC inhibitor KL-1 CAS No. 900308-84-1

SEC inhibitor KL-1

Cat. No.: B608354
CAS No.: 900308-84-1
M. Wt: 345.8 g/mol
InChI Key: ARTVILCEXNCVIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: KL-1 is synthesized through a series of chemical reactions involving the formation of peptide bonds. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using standard peptide synthesis techniques, which may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis .

Industrial Production Methods: The industrial production of KL-1 involves large-scale peptide synthesis, purification, and characterization. The compound is typically produced in a controlled environment to ensure high purity and consistency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions: KL-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

Case Studies

  • Diffuse Intrinsic Pontine Glioma (DIPG) : Research indicates that KL-1 significantly inhibits the growth of H3K27M-mutant DIPG cells. In vitro studies demonstrated an IC₅₀ value ranging from 12 µM to 20 µM across various DIPG cell lines. The treatment led to increased apoptosis as measured by Annexin V assays, with a notable increase in apoptotic cells after KL-1 treatment compared to control groups .
  • Survival Benefits : In vivo studies using patient-derived xenograft models revealed that KL-1 treatment prolonged survival in mice bearing H3K27M-mutant tumors. The compound effectively suppressed tumor growth and induced apoptosis, highlighting its potential as a therapeutic agent against aggressive brain tumors .

Viral Infections

KL-1's application extends beyond oncology; it has also been investigated for its antiviral properties.

Case Studies

  • Herpes Simplex Virus (HSV) : Treatment with KL-1 resulted in a dose-dependent decrease in immediate early gene expression of HSV without affecting cell viability. The 50% inhibitory concentration (IC₅₀) for KL-1 against viral gene expression was found to be between 2.25 μM and 6.98 μM. Notably, KL-1 did not impede the transport of viral genomes to the nucleus, indicating a specific action on transcription rather than viral entry or replication processes .

Heat Shock Response

KL-1 has also been shown to impact cellular responses to stress.

Case Studies

In HCT116 cells treated with KL-1, there was a marked reduction in the induction of heat shock genes such as FOS and HSPD1, suggesting that SEC inhibition may compromise cellular stress responses .

Data Summary

The following table summarizes key findings from various studies on KL-1:

Application AreaCell Type/ModelIC₅₀ (µM)Observed Effects
Cancer TherapyH3K27M-mutant DIPG12 - 20Increased apoptosis; reduced cell proliferation
Viral InfectionsHSV-infected fibroblasts2.25 - 6.98Decreased viral gene expression; no cytotoxicity
Heat Shock ResponseHCT116 cellsN/AImpaired induction of heat shock genes

Comparison with Similar Compounds

Uniqueness: KL-1 is unique due to its high selectivity and potency as a super elongation complex inhibitor. It exhibits a dose-dependent inhibitory effect on the interaction between AFF4 and P-TEFb, with a Ki value of 3.48 micromolar. This high selectivity and potency make KL-1 a valuable tool for studying the super elongation complex and its role in transcription elongation .

Biological Activity

SEC inhibitor KL-1, a peptidomimetic compound, has emerged as a significant player in the field of transcription regulation, particularly in cancer therapy and viral infections. This article delves into the biological activity of KL-1, summarizing research findings, case studies, and relevant data.

Overview of this compound

  • Chemical Structure : KL-1 is characterized by the molecular formula C18H16ClNO4C_{18}H_{16}ClNO_{4} and a molecular weight of 345.78 g/mol.
  • Mechanism of Action : KL-1 selectively inhibits the super elongation complex (SEC) by disrupting the interaction between the SEC scaffolding protein AFF4 and P-TEFb (positive transcription elongation factor b). This inhibition leads to a decrease in the release of RNA polymerase II (Pol II) from promoter-proximal pause sites, ultimately reducing transcription elongation rates .

Inhibition of Viral Gene Expression

Research has demonstrated that KL-1 effectively reduces the expression of immediate early (IE) genes in herpes simplex virus (HSV) infections. In a study involving primary human foreskin fibroblast (HFF) cells treated with KL-1, there was a dose-dependent decrease in viral IE gene mRNAs and proteins without affecting cellular control genes . The 50% inhibitory concentration (IC50) for KL-1 ranged from 2.25 to 6.98 μM, indicating its potency as an antiviral agent.

Impact on Cancer Models

In cancer research, KL-1 has shown promise in extending survival rates in mouse models. A study highlighted that out of 160 compounds screened, KL-1 and its analog KL-2 were the most effective SEC inhibitors, demonstrating significant anti-cancer effects across various biological models . The mechanism involves slowing down Pol II transcription elongation rates, which is crucial for MYC-induced cancers.

Table 1: Inhibition Potency of KL-1 on Viral Gene Expression

CompoundIC50 Range (μM)Effect on Viral Gene Expression
KL-12.25 - 6.98Significant reduction
KL-21.61 - 2.29Significant reduction

Table 2: Effects of KL-1 on Cancer Cell Lines

Cell LineTreatment Concentration (μM)Observed Effect
HEK293T5Increased Pol II occupancy
HCT-11610Reduced SEC component levels
Jurkat5Increased promoter-proximal pausing

Case Studies

Case Study 1: HSV Infection Suppression
In a controlled experiment, HFF cells were pre-treated with varying concentrations of KL-1 before HSV infection. The results indicated that both KL-1 and its analog significantly reduced the number of transcriptionally active viral foci compared to untreated controls, confirming their potential as antiviral agents .

Case Study 2: Cancer Treatment Efficacy
In vivo studies involving mouse models of cancer treated with KL-1 showed enhanced survival rates compared to controls. The compound's ability to inhibit SEC function was linked to decreased tumor growth rates and prolonged survival times .

Properties

CAS No.

900308-84-1

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-hydroxy-4-(3-methoxyphenyl)-2-oxobut-3-enamide

InChI

InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-10,21H,1-2H3,(H,20,23)

InChI Key

ARTVILCEXNCVIN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC(=CC=C2)OC)\O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KL1;  KL 1;  KL-1

Origin of Product

United States

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